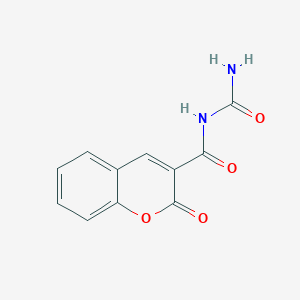

3-Allophanoylcoumarin

Descripción

3-Allophanoylcoumarin is a coumarin derivative characterized by an allophanoyl group (-NH-C(O)-NH-C(O)-) attached at the C3 position of the coumarin scaffold. Instead, the available data focus on structurally analogous compounds such as 3-arylcoumarins, 3-phenylcoumarins, and 3-acetylcoumarins. The following sections will compare these related compounds in detail.

Propiedades

Fórmula molecular |

C11H8N2O4 |

|---|---|

Peso molecular |

232.19 g/mol |

Nombre IUPAC |

N-carbamoyl-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C11H8N2O4/c12-11(16)13-9(14)7-5-6-3-1-2-4-8(6)17-10(7)15/h1-5H,(H3,12,13,14,16) |

Clave InChI |

LPFVRLBVIJOWBJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC(=O)N |

SMILES canónico |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC(=O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2.2.1. Antioxidant Activity

Comparative DPPH radical scavenging assays highlight differences in antioxidant potency:

Key Insight : 3-Arylcoumarins with electron-donating substituents (e.g., methoxy or hydroxyl groups) show superior antioxidant activity compared to 4-substituted analogues .

2.2.2. Enzyme Inhibition

3-Phenylcoumarins are potent inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases:

| Compound | MAO-B IC50 (nM) | Selectivity (MAO-B/MAO-A) | Reference(s) |

|---|---|---|---|

| 3-Phenylcoumarin | 8.2–15.3 | >100 | |

| 7,8-Dihydroxy-3-phenylcoumarin | 3.9 | >500 | |

| 3-Arylcoumarin | 20.1–85.4 | 10–50 |

Key Insight : Hydroxylation at the C7/C8 positions of 3-phenylcoumarins significantly enhances MAO-B inhibition and selectivity .

2.2.3. Anti-Inflammatory Activity

3-Arylcoumarins inhibit pro-inflammatory enzymes like lipoxygenase (LOX):

| Compound | LOX IC50 (μM) | Key Structural Feature | Reference(s) |

|---|---|---|---|

| 3-(4′-Methoxyphenyl)coumarin | 2.3 | Methoxy group at C4′ | |

| 3-(3′-Bromophenyl)coumarin | 5.8 | Bromine enhances lipophilicity |

Key Insight : Substituents that increase lipophilicity (e.g., bromine) or electron density (e.g., methoxy) improve anti-inflammatory efficacy .

Structure-Activity Relationships (SAR)

- Substituent Position : C3-substituted coumarins generally outperform C4 analogues in biological activity due to optimal binding to enzyme active sites .

- Electron-Donating Groups : Methoxy (-OCH3) and hydroxyl (-OH) groups at the aryl ring enhance antioxidant and MAO-B inhibitory activity .

- Steric Effects : Bulky substituents at C3 reduce activity in congested binding pockets (e.g., acetyl vs. phenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.